molecular formula C28H48O B7821882 Campesterol CAS No. 290299-12-6

Campesterol

Cat. No.: B7821882
CAS No.: 290299-12-6
M. Wt: 400.7 g/mol
InChI Key: SGNBVLSWZMBQTH-PODYLUTMSA-N
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Description

Campesterol is a phytosterol, a type of plant sterol with a chemical structure similar to that of cholesterol. It is found in various plant sources, including vegetables, fruits, nuts, and seeds. Common sources include banana, pomegranate, pepper, coffee, grapefruit, cucumber, onion, oat, potato, and lemon grass. It is also present in higher concentrations in canola and corn oils . This compound was first isolated from rapeseed (Brassica campestris), which is reflected in its name .

Preparation Methods

Synthetic Routes and Reaction Conditions: Campesterol can be synthesized through the modification of the ergosterol biosynthetic pathway in microorganisms such as Yarrowia lipolytica. This involves deleting specific genes and introducing heterologous genes to enhance lipid content, which in turn increases this compound production .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant oils. Techniques such as supercritical fluid extraction are emerging as efficient methods for isolating phytosterols, including this compound, from plant sources . The cold press method is also recommended for extracting higher quantities of sterols compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: Campesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Oxidation of this compound can lead to the formation of campestanol.

    Reduction: Reduction can yield campestanol as well.

    Substitution: Halogenation can produce compounds like bromothis compound or chlorothis compound.

Scientific Research Applications

Mechanism of Action

Campesterol exerts its effects primarily by modulating cholesterol metabolism. It competes with cholesterol for absorption in the intestines, thereby reducing the overall absorption of cholesterol. This leads to a decrease in plasma cholesterol levels . Additionally, this compound has been shown to activate AMP-activated kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which play roles in glucose metabolism and lipid homeostasis .

Comparison with Similar Compounds

Uniqueness: Campesterol is unique due to its specific structural features, including a methyl group at the C-24 position. This structural difference influences its biological activity and absorption rates compared to other phytosterols .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNBVLSWZMBQTH-PODYLUTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009891
Record name Campesterol
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Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Campesterol
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Record name Campesterol
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CAS No.

474-62-4
Record name Campesterol
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Record name Campesterol
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Record name Campesterol
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Record name (24R)-ergost-5-en-3β-ol
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Record name CAMPESTEROL
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Record name Campesterol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157.5 °C
Record name Campesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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